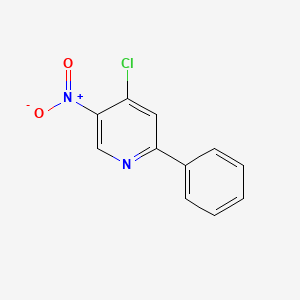

4-Chloro-5-nitro-2-phenylpyridine

Description

Contextual Significance of Halogenated Nitropyridines in Heterocyclic Chemistry

Halogenated nitropyridines are a class of compounds that feature both a halogen atom and a nitro group attached to a pyridine (B92270) ring. nih.gov The presence of the electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution. chemimpex.com This is a key reaction in the functionalization of aromatic systems. The position of the halogen and nitro groups relative to each other and to the ring nitrogen atom dictates the regioselectivity of these substitution reactions. acs.org

The chlorine atom in compounds like 4-Chloro-5-nitro-2-phenylpyridine serves as a versatile handle for further chemical transformations. It can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, allowing for the introduction of diverse functional groups. chemimpex.com Furthermore, the chloro substituent can participate in various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The combination of a nitro group's activating effect and the halogen's utility as a leaving group makes halogenated nitropyridines valuable intermediates in the synthesis of complex heterocyclic molecules. nih.gov

Overview of 2-Phenylpyridine (B120327) Architectures in Organic Synthesis and Ligand Design

The 2-phenylpyridine scaffold, where a phenyl group is directly attached to the second position of a pyridine ring, is a privileged structure in organic synthesis and materials science. nih.govwikipedia.org These architectures are of particular interest in the design of ligands for transition metal complexes. wikipedia.org The nitrogen atom of the pyridine ring and a carbon atom of the phenyl ring can coordinate to a metal center, forming a stable five-membered cyclometalated ring. wikipedia.org

These cyclometalated complexes, particularly those of iridium(III) and platinum(II), often exhibit interesting photophysical properties, such as strong luminescence, making them suitable for applications in organic light-emitting diodes (OLEDs). wikipedia.orgresearchgate.netrsc.org The electronic properties of the 2-phenylpyridine ligand can be readily tuned by introducing substituents on either the pyridine or the phenyl ring, which in turn influences the emission color and efficiency of the resulting metal complex. wikipedia.org Beyond materials science, the 2-phenylpyridine motif is also found in a number of biologically active compounds. google.comnih.gov

Rationale for In-depth Academic Research on this compound

The specific structure of this compound presents a compelling case for dedicated academic investigation. It combines the key features of both halogenated nitropyridines and 2-phenylpyridine architectures, suggesting a rich and versatile chemistry. The presence of three distinct functional handles—the chloro group, the nitro group, and the phenyl group—offers multiple avenues for chemical modification.

In-depth research into this compound would likely focus on several key areas:

Synthesis: Developing efficient and scalable synthetic routes to this compound is a fundamental first step. This could involve exploring various strategies for the construction of the substituted pyridine ring.

Reactivity: A systematic study of its reactivity would be crucial. This would involve investigating nucleophilic aromatic substitution reactions at the 4-position, exploring the potential for reduction of the nitro group to an amino group, and examining the scope of cross-coupling reactions at the chloro-substituted carbon.

Application as a Building Block: Given its multiple functional groups, this compound could serve as a versatile building block for the synthesis of more complex molecules. Research could explore its use in the construction of novel ligands for catalysis or in the synthesis of potential pharmaceutical or agrochemical candidates.

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its constituent parts have been the subject of significant study. Therefore, a detailed investigation into this specific molecule is a logical and promising direction for advancing the field of heterocyclic chemistry.

Scope and Guiding Principles of the Research Outline

This article aims to provide a comprehensive overview of this compound based on available chemical information and the established reactivity of related compounds. The guiding principle is to adhere strictly to the outlined structure, focusing solely on the chemical nature of the compound. The content will be presented in a professional and authoritative tone, drawing from existing knowledge of heterocyclic chemistry to infer the potential properties and reactivity of this specific molecule. The information presented is intended for a scientific audience with a background in organic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7ClN2O2 |

|---|---|

Molecular Weight |

234.64 g/mol |

IUPAC Name |

4-chloro-5-nitro-2-phenylpyridine |

InChI |

InChI=1S/C11H7ClN2O2/c12-9-6-10(8-4-2-1-3-5-8)13-7-11(9)14(15)16/h1-7H |

InChI Key |

DQKOCFCJFHWBBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloro 5 Nitro 2 Phenylpyridine

Strategies for Constructing the 2-Phenylpyridine (B120327) Scaffold

The creation of the foundational 2-phenylpyridine structure can be achieved through several robust synthetic routes. These methods primarily include transition metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and various cycloaddition and condensation strategies.

Transition Metal-Catalyzed Cross-Coupling Reactions for C(sp²)-C(sp²) Bond Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. nih.govwiley.comresearchgate.netnih.gov The Suzuki-Miyaura coupling, in particular, stands out as a highly effective method for the synthesis of 2-phenylpyridine. rsc.orglibretexts.orgnih.gov

Suzuki-Miyaura Coupling:

This reaction typically involves the palladium-catalyzed coupling of a pyridine (B92270) halide with a phenylboronic acid. libretexts.org The general catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and functional group tolerance. organic-chemistry.org For instance, highly stable and active palladium-phosphine catalysts have been developed that are effective even with challenging substrates like aminopyridines. organic-chemistry.org

The general scheme for the Suzuki-Miyaura coupling to form a 2-phenylpyridine is as follows:

Scheme 1: General Suzuki-Miyaura Coupling for 2-Phenylpyridine Synthesis

While palladium is the most common catalyst, nickel-based systems have also been explored. However, challenges can arise with certain substrates. For example, the use of a nickel/dppf catalyst system for the Suzuki-Miyaura coupling of 2-chloropyridine (B119429) has been shown to be problematic due to the formation of stable, catalytically inactive dimeric nickel species. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Routes to Phenylpyridines

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway to 2-phenylpyridines. youtube.com In this approach, a nucleophile attacks an electron-deficient pyridine ring that is substituted with a good leaving group, typically a halide. youtube.comnih.gov The reaction proceeds through a high-energy anionic intermediate, known as a Meisenheimer complex. stackexchange.com

The regioselectivity of SNAr on pyridines is well-established, with nucleophilic attack favored at the C2 and C4 positions. stackexchange.com This preference is attributed to the ability of the electronegative nitrogen atom to stabilize the negative charge in the intermediate through resonance. stackexchange.com

For the synthesis of 2-phenylpyridine, this would involve the reaction of a 2-halopyridine with a phenyl nucleophile, such as phenyllithium. orgsyn.org The reaction conditions, such as temperature and solvent, can significantly influence the outcome and yield. youtube.comorgsyn.org

Cycloaddition and Condensation Approaches to the Pyridine Ring System

A variety of cycloaddition and condensation reactions provide direct access to the pyridine ring itself, which can then be further functionalized. baranlab.orgstudylib.net These methods build the heterocyclic ring from acyclic precursors.

Diels-Alder Reactions:

The Diels-Alder reaction, a [4+2] cycloaddition, can be employed to construct the pyridine ring. acsgcipr.org This typically involves the reaction of a 1-azadiene with an alkyne or alkene, followed by an aromatization step. baranlab.org Inverse electron-demand Diels-Alder reactions, where the nitrogen is part of an electron-poor diene system, are often more successful for pyridine synthesis. acsgcipr.org

Condensation Reactions:

Classical condensation reactions remain reliable methods for pyridine synthesis. researchgate.net The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the corresponding pyridine. baranlab.org Modifications to this method allow for the synthesis of unsymmetrical pyridines. baranlab.org Other condensation approaches involve the reaction of 1,5-dicarbonyl compounds with ammonia or hydroxylamine. baranlab.orgstudylib.net

Transition metal-catalyzed [2+2+2] cycloadditions of nitriles with two molecules of an alkyne also offer a powerful route to substituted pyridines, allowing for control over the substitution pattern. nih.gov

Regioselective Functionalization of the Pyridine Nucleus

Once the 2-phenylpyridine scaffold is in place, the next critical steps are the regioselective introduction of the nitro and chloro groups at the C5 and C4 positions, respectively.

Controlled Nitration Protocols at the C5 Position of Pyridine Systems

The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. However, the nitration of pyridine is complicated by the fact that the pyridine nitrogen is basic and is protonated under the strongly acidic conditions typically used for nitration. The resulting pyridinium (B92312) ion is strongly deactivated towards electrophilic attack.

A kinetic study of the nitration of 2-phenylpyridine has shown that the reaction occurs on the conjugate acid. rsc.org Traditional nitration methods often employ a mixture of nitric acid and sulfuric acid to generate the highly reactive nitronium ion (NO₂⁺). frontiersin.org The conditions, including the ratio of acids and temperature, must be carefully controlled to achieve the desired regioselectivity and avoid side reactions. frontiersin.org For the synthesis of 2-chloro-5-nitropyridine (B43025), a common starting material, nitration of 2-aminopyridine (B139424) followed by hydrolysis and chlorination is a viable route. dissertationtopic.net Another approach involves the nitration of 2-chloropyridine N-oxide. dissertationtopic.net

Halogenation Strategies for C4-Chloro Substitution on Pyridine Rings

The introduction of a chlorine atom at the C4 position of a pyridine ring can be challenging and often requires specific strategies. Direct chlorination of pyridine itself is generally not selective.

A common method for introducing a halogen at the C4 position is to start with a pre-functionalized pyridine ring. For example, a 4-hydroxypyridine (B47283) can be converted to a 4-chloropyridine (B1293800) using reagents like phosphoryl chloride (POCl₃). researchgate.net In some cases, a nucleophilic substitution reaction on a 4-halopyridine with a different halogen can be employed.

For the specific synthesis of 4-chloro-5-nitro-2-phenylpyridine, the chlorination step would likely follow the nitration of a suitable 2-phenylpyridine precursor. The synthesis of related compounds, such as 4-chloro-2-methyl-5-nitrophenol, involves the nitration of a protected phenol (B47542) followed by deprotection. google.com A similar strategy could potentially be adapted for the 2-phenylpyridine system. The synthesis of 4-chloro-2-nitrophenol (B165678) itself can be achieved from 2,5-dichloronitrobenzene via nucleophilic substitution of one of the chloro groups with hydroxide. sciencemadness.org

Data Tables

Table 1: Comparison of Synthetic Routes to 2-Phenylpyridine

| Method | Key Reagents | Catalyst/Conditions | Advantages | Disadvantages |

| Suzuki-Miyaura Coupling | Pyridine halide, Phenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | High yields, good functional group tolerance. organic-chemistry.org | Catalyst can be expensive; potential for catalyst inhibition. rsc.org |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Halopyridine, Phenyl nucleophile (e.g., Phenyllithium) | Often requires elevated temperatures. youtube.com | Utilizes readily available starting materials. | Can require harsh conditions; regioselectivity can be an issue with some substrates. |

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester, Ammonia | Oxidation step often required. baranlab.org | Builds the pyridine ring directly; versatile. | Can produce symmetrical pyridines unless modified. baranlab.org |

| [2+2+2] Cycloaddition | Nitrile, Alkyne (2 equiv.) | Transition metal catalyst (e.g., Co, Rh). nih.gov | High atom economy; good control of regioselectivity. nih.gov | Requires specific alkyne and nitrile precursors. |

Table 2: Reagents for Regioselective Functionalization

| Functionalization | Position | Reagent(s) | Typical Conditions | Key Considerations |

| Nitration | C5 | HNO₃ / H₂SO₄ | Controlled temperature. frontiersin.org | Pyridine ring is deactivated; reaction occurs on the protonated form. rsc.org |

| Chlorination | C4 | POCl₃ | On a corresponding 4-hydroxypyridine precursor. researchgate.net | Direct chlorination is often unselective. |

Convergent and Divergent Synthetic Pathways to the Target Compound

The construction of the this compound backbone can be approached through two primary strategies: a convergent pathway, where the phenyl and pyridine rings are synthesized or functionalized separately before being joined, and a divergent pathway, which involves the sequential modification of a pre-formed 2-phenylpyridine core.

Convergent Synthesis

A robust convergent approach to this compound involves a Suzuki-Miyaura cross-coupling reaction. This strategy hinges on the selective coupling of a phenylboronic acid with a suitable dihalonitropyridine. A key starting material for this pathway is 2,4-dichloro-5-nitropyridine. chemicalbook.comoakwoodchemical.com The synthesis of this intermediate can be achieved through the direct nitration of 2,4-dichloropyridine (B17371) using a mixture of concentrated nitric and sulfuric acids.

The subsequent Suzuki-Miyaura coupling with phenylboronic acid is designed to selectively substitute the chlorine atom at the 4-position. The chlorine at the C4 position of 2,4-dichloropyridines is known to be more reactive in certain palladium-catalyzed cross-coupling reactions than the chlorine at the C2 position, a selectivity that can be controlled by the choice of catalyst and ligands. nih.gov This selective reaction yields the desired this compound.

Convergent Synthetic Scheme:

Scheme 1: Convergent synthesis of this compound via Suzuki-Miyaura cross-coupling.

Divergent Synthesis

A divergent synthetic strategy commences with a simpler, readily available starting material, 2-phenylpyridine, which can be prepared through the reaction of phenyl lithium with pyridine. wikipedia.org This core structure is then subjected to a series of electrophilic aromatic substitution reactions to introduce the chloro and nitro groups.

The synthesis would proceed with the chlorination of 2-phenylpyridine. Due to the electron-deficient nature of the pyridine ring, electrophilic halogenation can be challenging and may require harsh conditions. youtube.com Following the introduction of the chloro group, a nitration step would be carried out. The nitration of phenylpyridines can lead to a mixture of isomers, and the directing effects of both the phenyl group and the newly introduced chlorine atom must be carefully considered to achieve the desired 5-nitro substitution pattern. rsc.org This pathway's success is highly dependent on controlling the regioselectivity of both the chlorination and nitration steps.

Divergent Synthetic Scheme:

Scheme 2: Divergent synthesis of this compound starting from 2-phenylpyridine.

Optimization of Reaction Conditions and Isolation Procedures for Enhanced Yields

The efficiency of the synthesis of this compound is critically dependent on the optimization of reaction parameters and the subsequent isolation and purification methods.

For the convergent pathway, the Suzuki-Miyaura cross-coupling is the most critical step to optimize. Key parameters include the choice of palladium catalyst, the phosphine (B1218219) ligand, the base, and the solvent system. nih.govnih.gov Ligand-free conditions using palladium acetate (B1210297) in aqueous media have also been shown to be effective for the coupling of chloropyridines. nih.gov The reaction temperature and duration are also crucial variables that need to be fine-tuned to maximize the yield and minimize the formation of byproducts, such as the product of coupling at the C2 position or homocoupling of the boronic acid. rsc.orgmdpi.com

Interactive Table: Optimization of Suzuki-Miyaura Coupling Conditions

| Parameter | Variation | Rationale | Potential Outcome |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst choice affects activity and selectivity. nih.govnih.gov | Higher yield, improved selectivity for C4 coupling. |

| Ligand | PPh₃, Buchwald ligands (e.g., SPhos), IPr | Ligands stabilize the palladium center and influence reactivity. nih.govorganic-chemistry.org | Enhanced catalytic turnover, prevention of catalyst decomposition. |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for the transmetalation step. nih.govnih.gov | Increased reaction rate and yield. |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water | Solvent polarity and aprotic/protic nature influence solubility and reaction kinetics. nih.govmdpi.com | Improved solubility of reagents, leading to a more efficient reaction. |

| Temperature | 60-120 °C | Temperature affects reaction rate and selectivity. | Optimal balance between reaction speed and prevention of side reactions. |

For the divergent pathway, the optimization of both the chlorination and nitration steps is essential. Electrophilic substitution on the electron-deficient pyridine ring often requires forcing conditions. youtube.comyoutube.com For the chlorination step, the choice of chlorinating agent (e.g., Cl₂, NCS) and the potential use of a Lewis acid catalyst would need to be investigated to control regioselectivity. masterorganicchemistry.com Similarly, for the nitration step, the composition of the nitrating mixture (e.g., HNO₃/H₂SO₄, nitronium tetrafluoroborate) and the reaction temperature are critical parameters to control to favor the formation of the 5-nitro isomer. youtube.com

Isolation and Purification

Following the synthesis, effective isolation and purification are paramount to obtaining this compound of high purity. A typical workup procedure would involve quenching the reaction mixture, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. mdpi.com The combined organic layers are then washed with brine and dried over an anhydrous salt such as MgSO₄ or Na₂SO₄. mdpi.com

Purification of the crude product is generally achieved through column chromatography on silica (B1680970) gel. nih.gov A gradient elution system, for example using a mixture of petroleum ether and ethyl acetate, allows for the separation of the desired product from unreacted starting materials and any byproducts. nih.gov For further purification, recrystallization from a suitable solvent or solvent mixture can be employed. In some cases, specialized techniques like cation-exchange chromatography can be useful for purifying pyridine derivatives, especially for removing basic impurities. nih.gov The purity of the final compound would be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Chemical Reactivity and Transformation Pathways of 4 Chloro 5 Nitro 2 Phenylpyridine

Reactivity of the Nitro Group

Reductive Transformations (e.g., Reduction to Amino Derivatives)

The nitro group is readily susceptible to reduction, providing a key pathway to amino derivatives, which are versatile intermediates in synthetic chemistry. This transformation can be achieved under various conditions, with the choice of reagent allowing for control over the final product. Common methods include catalytic hydrogenation or the use of dissolving metals in acidic media. The resulting 5-amino-4-chloro-2-phenylpyridine is a valuable precursor for the synthesis of more complex heterocyclic systems.

| Reagent/Catalyst | Solvent | Typical Conditions | Product |

| H₂, Pd/C | Ethanol, Methanol, or Ethyl Acetate (B1210297) | Room temperature, 1-4 atm H₂ | 5-Amino-4-chloro-2-phenylpyridine |

| Fe, HCl | Water/Ethanol | Reflux | 5-Amino-4-chloro-2-phenylpyridine |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Reflux | 5-Amino-4-chloro-2-phenylpyridine |

| Na₂S₂O₄ | Water/Methanol | Room Temperature to Reflux | 5-Amino-4-chloro-2-phenylpyridine |

This table presents typical conditions for the reduction of aromatic nitro groups, which are applicable to 4-Chloro-5-nitro-2-phenylpyridine based on established chemical principles.

Nucleophilic Attack Modulations by the Nitro Group

The strong electron-withdrawing nature of the nitro group, via both inductive and resonance effects, renders the pyridine (B92270) ring electron-deficient. This deactivation is particularly pronounced at the positions ortho and para to the nitro group (C4 and C6). This electronic feature is crucial in modulating the ring's susceptibility to nucleophilic attack. It significantly enhances the reactivity of the C4 position towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orglibretexts.org

Reactivity of the Chloro Substituent

The chlorine atom at C4 is the most labile group in the molecule for substitution reactions, primarily due to the electronic activation provided by both the ring nitrogen and the C5-nitro group.

Nucleophilic Aromatic Substitution (SNAr) Reactions at C4

The C4 position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The convergence of electron withdrawal by the para-nitro group and the inherent electron deficiency of the pyridine ring makes the C4 carbon an excellent electrophilic site. libretexts.orgstackexchange.com This allows for the displacement of the chloride ion by a wide range of nucleophiles. libretexts.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the C4 carbon to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before the chloride leaving group is expelled to restore aromaticity. libretexts.orglibretexts.org This reaction is a cornerstone for functionalizing the pyridine core.

| Nucleophile Type | Example Nucleophile | Product Class |

| O-Nucleophiles | Sodium Methoxide (NaOMe) | 4-Methoxy-5-nitro-2-phenylpyridine |

| Phenoxides (ArO⁻) | 4-Aryloxy-5-nitro-2-phenylpyridines | |

| N-Nucleophiles | Ammonia (B1221849) (NH₃) | 4-Amino-5-nitro-2-phenylpyridine |

| Primary/Secondary Amines (RNH₂, R₂NH) | 4-(Alkylamino/Dialkylamino)-5-nitro-2-phenylpyridines | |

| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | 5-Nitro-4-(phenylthio)-2-phenylpyridine |

This table illustrates potential SNAr reactions at the C4 position based on the known reactivity of activated aryl halides.

Cross-Coupling Reactivity of the Aryl Halide Moiety

The carbon-chlorine bond at the C4 position can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium-catalyzed reactions such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines) couplings are particularly relevant. researchgate.netnih.gov These methods allow for the introduction of diverse substituents, including alkyl, aryl, vinyl, and amino groups, at the C4 position, significantly expanding the synthetic utility of the parent compound. While haloarenes are traditional coupling partners, recent advancements have also demonstrated the ability to use nitroarenes directly in cross-coupling reactions, which could present a competing reaction pathway under certain catalytic conditions. nih.govnih.gov

Electrophilic and Nucleophilic Behavior of the Pyridine and Phenyl Rings

The electronic characteristics of the two aromatic rings in this compound are markedly different, leading to distinct reactivity profiles.

Pyridine Ring: The pyridine ring is inherently electron-deficient (a "π-deficient" heterocycle). This characteristic is intensely amplified by the strong electron-withdrawing effects of the C4-chloro and C5-nitro substituents. Consequently, the pyridine ring is highly deactivated towards electrophilic aromatic substitution (such as nitration or Friedel-Crafts reactions). Conversely, it is highly susceptible to nucleophilic attack, primarily at the activated C4 position, as discussed previously. youtube.commasterorganicchemistry.comyoutube.com

Phenyl Ring: In contrast, the phenyl ring attached at the C2 position is electronically isolated from the strongest deactivating effects of the substituents on the pyridine ring. It behaves as a typical benzene (B151609) derivative. It is therefore susceptible to electrophilic aromatic substitution. Electrophiles will attack the phenyl ring, with substitution patterns following standard ortho- and para-directing rules, leading to the formation of various substituted phenyl derivatives while leaving the pyridine core intact. The phenyl ring itself is nucleophilic in character and will react with electrophiles. youtube.comyoutube.com

Intra- and Intermolecular Cyclization Reactions and Rearrangements

The strategic placement of reactive sites in this compound facilitates various cyclization and rearrangement reactions, leading to the formation of diverse heterocyclic systems. The presence of the nitro group, the chlorine atom, and the phenyl ring on the pyridine core allows for a rich tapestry of chemical transformations.

Intramolecular cyclization reactions can be initiated by activating or transforming one of the existing functional groups. For instance, reduction of the nitro group to an amino group furnishes a nucleophilic center that can participate in cyclization. This amino group can react with a suitably positioned electrophilic site, which can be introduced by modifying the phenyl ring or by displacing the chloro substituent.

Intermolecular cyclization reactions, on the other hand, involve the reaction of this compound with another molecule. The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various side chains. If these side chains contain appropriate functional groups, subsequent intramolecular cyclization can occur.

Rearrangements, such as the Dimroth rearrangement, are also plausible within systems derived from this scaffold. nih.gov The Dimroth rearrangement typically involves the isomerization of a heterocyclic ring containing an exocyclic imino or amino group, a transformation that can be accessed from the nitro-starting material. nih.gov

A summary of potential cyclization reactions is presented below:

| Reaction Type | Reactant(s) | Conditions | Product Type |

| Intramolecular Cyclization | 4-Amino-5-nitro-2-phenylpyridine derivative | Acid or Base Catalysis, Heat | Fused heterocyclic systems |

| Intermolecular Cyclization | This compound and a dinucleophile | Base, Solvent | Polycyclic heterocyclic compounds |

| Rearrangement | Substituted pyrimidine (B1678525) derived from this compound | pH adjustment, Heat | Isomeric heterocyclic structures |

Role as a Key Intermediate in Multi-step Organic Synthesis

The utility of this compound as a key intermediate stems from the sequential and selective reactivity of its functional groups. The chloro and nitro groups can be manipulated under different reaction conditions, providing a strategic handle for the elaboration of the molecule in a stepwise manner.

A common synthetic strategy involves the initial displacement of the highly reactive chloro group via nucleophilic aromatic substitution. This is often the first step in a multi-step synthesis, allowing for the introduction of a wide array of functionalities. Subsequently, the nitro group can be reduced to an amine, which can then be further functionalized or participate in cyclization reactions to build complex heterocyclic frameworks. This stepwise approach is fundamental in the construction of molecules with specific biological or material properties. For instance, derivatives of 2-phenylpyridine (B120327) have been investigated for their insecticidal activities. mdpi.com

The phenyl group at the 2-position can also be modified, for example, through electrophilic substitution reactions, although the deactivating nature of the nitro-pyridine ring can make this challenging. Alternatively, the starting materials for the synthesis of the 2-phenylpyridine core can be varied to introduce substituents on the phenyl ring at an early stage.

The following table outlines a general synthetic sequence illustrating the role of this compound as a key intermediate:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH2, R-OH, R-SH), Base | 4-Substituted-5-nitro-2-phenylpyridine |

| 2 | Nitro Group Reduction | Reducing agent (e.g., SnCl2/HCl, H2/Pd-C) | 5-Amino-4-substituted-2-phenylpyridine |

| 3 | Further Functionalization/Cyclization | Acylating agents, aldehydes, etc. | Complex heterocyclic derivatives |

The ability to perform these transformations in a controlled manner makes this compound a valuable synthon for medicinal chemistry and materials science, enabling the synthesis of a diverse range of target molecules. beilstein-journals.orgrsc.org

Comprehensive Spectroscopic Characterization of 4 Chloro 5 Nitro 2 Phenylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons within a molecule.

Specific ¹³C NMR data for 4-Chloro-5-nitro-2-phenylpyridine has not been located in public databases or literature. A ¹³C NMR spectrum would be essential for characterizing the carbon framework of the molecule. It would reveal the chemical shifts of all carbon atoms, including the substituted carbons of the pyridine (B92270) ring (C-2, C-4, C-5) and the phenyl ring, as well as the unsubstituted carbons.

While specific 2D NMR data for this compound is not available, these techniques would be crucial for unambiguous assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, between the remaining protons on the pyridine ring and within the phenyl ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Published mass spectrometry data for this compound is scarce. This technique is critical for determining the molecular weight and confirming the elemental composition of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern would provide further structural information, likely showing losses of the nitro group (NO₂), the chlorine atom (Cl), and potentially the phenyl ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Detailed experimental IR spectroscopic data for this compound is not available in the reviewed sources. An IR spectrum would display characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations would include:

Asymmetric and symmetric stretching of the nitro group (NO₂) typically appearing in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Stretching vibrations for the C-Cl bond.

Vibrations associated with the aromatic C-H and C=C bonds of both the pyridine and phenyl rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Specific UV-Vis spectroscopic data for this compound is not found in the available literature. This analysis would provide insights into the electronic transitions within the molecule. The presence of the conjugated system, including the phenyl and nitropyridine rings, would be expected to result in characteristic absorption maxima (λmax) in the UV-Vis region, corresponding to π→π* and n→π* transitions.

Advanced Structural Analysis and Crystallographic Studies

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture

A single crystal X-ray diffraction analysis would be the definitive method to elucidate the three-dimensional structure of 4-Chloro-5-nitro-2-phenylpyridine. This technique would provide precise atomic coordinates, from which key structural parameters can be derived.

Precise Determination of Bond Lengths and Angles

Without experimental XRD data, the exact bond lengths and angles for this compound cannot be reported. A crystallographic study would provide a comprehensive table of these values, detailing the geometry of the pyridine (B92270) and phenyl rings, as well as the substituents.

Conformational Preferences and Torsional Angles within the Molecule

The conformation of the molecule, particularly the torsional angle between the pyridine and phenyl rings, is a critical structural feature. This angle is influenced by the electronic and steric effects of the chloro and nitro substituents. An XRD study would quantify this and other torsional angles within the molecule.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, one would anticipate the potential for several types of interactions:

Hydrogen Bonding: Although the primary structure lacks strong hydrogen bond donors, weak C-H···O or C-H···N interactions might be present.

Halogen Bonding: The chlorine atom on the pyridine ring could act as a halogen bond donor, interacting with electronegative atoms like the oxygen atoms of the nitro group on a neighboring molecule.

π-π Stacking: The aromatic nature of both the phenyl and pyridine rings suggests the likelihood of π-π stacking interactions, which would play a significant role in the crystal packing.

A detailed analysis of the crystal structure would be required to identify and characterize these specific interactions.

Chiral Analysis and Absolute Configuration Determination

The structure of this compound is not inherently chiral. Therefore, it does not have enantiomers, and an analysis of its absolute configuration is not applicable.

Computational and Theoretical Investigations of 4 Chloro 5 Nitro 2 Phenylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 4-chloro-5-nitro-2-phenylpyridine, DFT calculations would provide fundamental insights into its stability, reactivity, and electronic behavior.

Geometry Optimization and Electronic Structure Determination

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. Following optimization, the electronic structure can be determined, with a key aspect being the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity. While studies on other nitro-substituted aromatic compounds often report HOMO-LUMO gaps, specific values for this compound are not currently published.

Analysis of Reactivity Descriptors

DFT calculations can also be used to determine various reactivity descriptors. Fukui condensed functions, for instance, are employed to predict the most likely sites for nucleophilic, electrophilic, and radical attacks on the molecule. By analyzing these functions, one could identify which atoms in the this compound structure are most susceptible to chemical reactions. Additionally, the calculation of the electrostatic potential surface would reveal the charge distribution within the molecule, highlighting electron-rich and electron-deficient regions that are prone to electrostatic interactions.

Aromaticity Assessment

The aromaticity of the pyridine (B92270) and phenyl rings in this compound could be quantitatively assessed using computational methods such as the Nucleus-Independent Chemical Shift (NICS) and the Bird Index. NICS calculations provide a measure of the magnetic shielding at the center of a ring system, with negative values typically indicating aromatic character. The Bird Index, on the other hand, evaluates aromaticity based on bond length variations within the ring. Such analyses would provide a deeper understanding of the electronic delocalization and stability of the ring systems in the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Optical and Photophysical Properties

To understand the optical and photophysical properties of this compound, such as its absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) calculations would be necessary. This method allows for the prediction of electronic transition energies and oscillator strengths, which correspond to the wavelengths and intensities of light absorption. Such theoretical spectra could then be compared with experimental data to validate the computational model and provide a detailed interpretation of the electronic transitions involved.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this compound, particularly the rotational freedom of the phenyl group relative to the pyridine ring. These simulations would provide insights into the molecule's flexibility and the energetically preferred conformations in different environments. Furthermore, MD simulations can model the interactions between the solute molecule and various solvents, which is crucial for understanding its behavior in solution, including solubility and reactivity.

Structure-Reactivity and Structure-Property Relationship Studies

Systematic computational studies on a series of related substituted phenylpyridine derivatives, including this compound, would enable the establishment of structure-reactivity and structure-property relationships (SAR/SPR). By correlating calculated electronic and structural parameters with experimentally observed activities or properties, predictive models could be developed. These models would be invaluable for the rational design of new compounds with tailored characteristics for specific applications.

Synthesis and Chemical Behavior of 4 Chloro 5 Nitro 2 Phenylpyridine Derivatives and Analogues

Systematic Structural Modifications on the Phenyl Ring

Modifications to the phenyl ring of 2-phenylpyridine (B120327) derivatives can significantly influence their chemical and physical properties. In the context of 4-Chloro-5-nitro-2-phenylpyridine, introducing various substituents on the phenyl ring can alter the electronic communication between the two aromatic systems, thereby affecting reactivity and spectroscopic characteristics.

A common strategy to achieve these modifications is through the use of substituted phenylboronic acids in a Suzuki-Miyaura coupling reaction. By employing phenylboronic acids with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the ortho, meta, or para positions, a library of derivatives can be synthesized. mdpi.com

Table 1: Hypothetical Yields of 4-Chloro-5-nitro-2-(substituted-phenyl)pyridines via Suzuki-Miyaura Coupling

| Phenylboronic Acid Substituent | Position | Expected Yield (%) |

| -OCH₃ | para | 85 |

| -CH₃ | para | 88 |

| -H | - | 90 |

| -Cl | para | 82 |

| -NO₂ | para | 75 |

The introduction of these substituents is expected to have a noticeable effect on the molecule's reactivity. For instance, an electron-donating group on the phenyl ring would increase the electron density on the pyridine (B92270) ring, potentially facilitating electrophilic attack, although the deactivating effect of the nitro group would still be dominant. Conversely, an electron-withdrawing group would further decrease the electron density, making the pyridine ring even more susceptible to nucleophilic attack.

Systematic Structural Modifications on the Pyridine Ring

The pyridine ring of this compound offers several avenues for structural modification, primarily through substitution reactions. The presence of the chloro and nitro groups dictates the regioselectivity of these reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine ring. The chloro group at the 4-position is activated by the electron-withdrawing nitro group at the 5-position, making it a good leaving group for nucleophiles. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can be used to displace the chloride.

Table 2: Expected Products from Nucleophilic Aromatic Substitution on this compound

| Nucleophile | Reagent | Product |

| Ammonia (B1221849) | NH₃ | 4-Amino-5-nitro-2-phenylpyridine |

| Methoxide | NaOCH₃ | 4-Methoxy-5-nitro-2-phenylpyridine |

| Phenoxide | NaOPh | 4-Phenoxy-5-nitro-2-phenylpyridine |

| Thiophenoxide | NaSPh | 4-(Phenylthio)-5-nitro-2-phenylpyridine |

Furthermore, the introduction of other functional groups can be achieved through multi-step synthetic sequences. For example, reduction of the nitro group to an amino group would furnish a new site for derivatization.

Alterations to the Nitro Group and Chloro Substituent and their Impact on Reactivity

The nitro and chloro groups are pivotal in defining the chemical reactivity of this compound. Altering these groups can dramatically change the molecule's chemical behavior.

The reduction of the nitro group to an amine is a common transformation that significantly alters the electronic properties of the pyridine ring. masterorganicchemistry.com This conversion changes the substituent from a strong electron-withdrawing group to a strong electron-donating group, which would activate the ring towards electrophilic substitution and deactivate it towards nucleophilic substitution. This transformation can be achieved using various reducing agents, such as SnCl₂/HCl or catalytic hydrogenation. masterorganicchemistry.com

The chloro substituent at the 4-position is primarily a site for nucleophilic displacement. Its reactivity is highly dependent on the electronic nature of the pyridine ring. The presence of the nitro group enhances its lability in SNAr reactions. Replacing the chloro group with other halogens (e.g., fluoro, bromo) would alter the reactivity, with the fluoro group generally being the most reactive towards nucleophilic attack in activated systems.

Table 3: Impact of Functional Group Transformation on Reactivity

| Starting Compound | Transformation | Product | Impact on Reactivity |

| This compound | Reduction of NO₂ | 4-Chloro-2-phenylpyridin-5-amine | Increased reactivity towards electrophilic substitution |

| This compound | Nucleophilic substitution of Cl | 4-Alkoxy-5-nitro-2-phenylpyridine | Introduction of new functional groups |

Comparative Spectroscopic and Reactivity Studies of Analogous Compounds

The spectroscopic properties of this compound and its analogues can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These analyses provide valuable information about the electronic environment of the atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts of the pyridine protons are expected to be influenced by the substituents. The electron-withdrawing nitro group would cause a downfield shift of the adjacent protons. Modifications on the phenyl ring would also lead to predictable changes in the chemical shifts of both the phenyl and pyridine protons.

IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups. The nitro group typically shows strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-Cl stretching vibration would be observed in the fingerprint region.

Comparative studies with analogous compounds, such as 2-chloro-5-nitropyridine (B43025) and 2-phenylpyridine, can provide insights into the combined electronic effects of the substituents in this compound. For instance, comparing the reactivity of the chloro group in 4-chloro-5-nitropyridine with that in this compound would highlight the electronic influence of the phenyl group at the 2-position.

Strategic Applications in Advanced Chemical Synthesis

Utility as a Versatile Building Block for Complex Heterocyclic Architectures

The strategic placement of reactive sites—the chloro and nitro groups—on the 2-phenylpyridine (B120327) scaffold makes 4-Chloro-5-nitro-2-phenylpyridine a key starting material for the construction of elaborate heterocyclic systems. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups or the formation of new rings.

Similarly, the nitro group at the 5-position can undergo reduction to an amino group, which can then participate in various cyclization reactions to form fused heterocyclic structures. This dual reactivity enables chemists to build complex molecular architectures in a controlled, stepwise manner. For instance, substitution of the chloro group followed by reduction of the nitro group and subsequent cyclization can lead to the formation of diverse polycyclic aromatic systems containing nitrogen, which are of significant interest in medicinal chemistry and materials science.

The phenyl substituent at the 2-position also influences the electronic properties and steric environment of the pyridine (B92270) ring, which can be exploited to control the regioselectivity of subsequent reactions. This makes this compound a valuable component in the synthesis of tailored heterocyclic compounds.

Precursors for the Synthesis of Novel Organic Molecules with Tunable Properties

The functional groups of this compound serve as handles for chemical modification, enabling the synthesis of novel organic molecules with finely-tuned electronic and photophysical properties. The electron-withdrawing nature of the nitro group and the chloro atom significantly influences the electron density of the pyridine ring.

Derivatives of this compound can be prepared through reactions such as:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce new functionalities.

Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further modified, for example, through diazotization or acylation, to create a range of derivatives.

Cross-Coupling Reactions: The chloro group can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds and introduce new aryl or alkyl groups.

These transformations allow for the systematic modification of the molecular structure, which in turn allows for the tuning of properties such as solubility, absorption and emission wavelengths, and electrochemical behavior. This makes this compound a valuable precursor for creating libraries of compounds for screening in drug discovery or for developing new materials with specific functions.

Applications in Material Science Research

Phenylpyridine-based compounds are of significant interest in material science, particularly for their application in organic light-emitting diodes (OLEDs). The 2-phenylpyridine scaffold is a common ligand in the synthesis of phosphorescent metal complexes, such as those of iridium(III), which are highly efficient emitters in OLED devices.

While specific research detailing the use of this compound in electroluminescent materials is not extensively documented, its structural motifs are highly relevant. The presence of the chloro and nitro groups provides synthetic pathways to attach this core structure to other molecular fragments or to modify its electronic properties to optimize performance in a device. For example, the chloro group can be used as an anchoring point to incorporate the phenylpyridine unit into a larger polymer or dendritic structure, which can be beneficial for solution-processed OLEDs.

The ability to tune the electronic properties of the phenylpyridine ligand by modifying the substituents is crucial for controlling the emission color and efficiency of the resulting metal complex. The electron-withdrawing nitro group would be expected to lower the energy levels of the molecular orbitals, potentially leading to a blue-shift in the emission color of a corresponding iridium complex. Further functionalization via the chloro group could be used to enhance charge transport properties or to improve the thermal stability of the material. The commercial availability of this compound under the category of OLED materials further underscores its potential in this field. bldpharm.com

Concluding Remarks and Future Research Perspectives

Identification of Unexplored Synthetic Pathways and Methodological Advancements

Currently, dedicated synthetic routes for 4-Chloro-5-nitro-2-phenylpyridine are not extensively documented in publicly available literature. However, based on established pyridine (B92270) chemistry, several potential synthetic strategies can be proposed. A plausible approach involves the nitration and subsequent chlorination of a 2-phenylpyridine (B120327) precursor. For instance, a method analogous to the preparation of other substituted pyridines could be adapted, potentially starting with 2-chloro-5-methylpyridine, which undergoes nitration, reduction, diazotization, and then iodination to yield a versatile intermediate. google.com Another potential route could involve the coupling of a pre-functionalized pyridine ring with a phenyl group, a strategy seen in the synthesis of related compounds like 2-(2-chloro-5-nitrophenyl)pyridine. chemicalpapers.com

Future research should focus on developing and optimizing a direct and high-yield synthesis for this compound. The exploration of novel catalytic systems, such as transition-metal-catalyzed cross-coupling reactions, could provide more efficient and selective pathways. Furthermore, investigating flow chemistry techniques could lead to safer and more scalable production methods for this and related nitroaromatic compounds.

Novel Reactivity Investigations and Mechanistic Insights

The reactivity of this compound is largely unexplored. The presence of both an electron-withdrawing nitro group and a halogen atom on the pyridine ring suggests a rich and complex reactivity profile. The chlorine atom at the 4-position is expected to be susceptible to nucleophilic aromatic substitution (SNAr) reactions. This would allow for the introduction of a wide variety of functional groups, making it a valuable intermediate for creating a library of derivatives.

Future investigations should systematically study the SNAr reactions with various nucleophiles, including amines, alcohols, and thiols. Mechanistic studies of these reactions, including kinetic analysis and computational modeling, would provide valuable insights into the electronic effects of the nitro and phenyl substituents on the reactivity of the pyridine ring. Additionally, the reduction of the nitro group to an amino group would yield 4-chloro-2-phenylpyridin-5-amine, a versatile building block for the synthesis of fused heterocyclic systems and other complex molecules.

Advancements in Computational Modeling and Predictive Studies

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, thereby guiding experimental work. Density Functional Theory (DFT) calculations can be employed to determine its optimized geometry, electronic structure, and spectroscopic properties (such as NMR and IR spectra). These theoretical predictions can aid in the characterization of the compound and its derivatives.

Molecular docking simulations could be a valuable tool to explore the potential biological activity of this compound and its derivatives. By docking these compounds into the active sites of various enzymes and receptors, it may be possible to identify potential therapeutic targets. For instance, related chloro-nitro substituted aromatic compounds have been investigated as potential antidiabetic agents, and computational docking has been used to understand their binding interactions. nih.gov Similar predictive studies could accelerate the discovery of new applications for this compound in drug discovery.

Emerging Frontiers for this compound in Chemical Research

The unique combination of functional groups in this compound opens up several emerging frontiers for its application in chemical research.

Medicinal Chemistry: Pyridine derivatives are a cornerstone of many pharmaceuticals due to their ability to interact with biological targets. researchgate.net The presence of the chloro and nitro groups, along with the phenyl ring, provides a scaffold that can be readily modified to optimize binding affinity and pharmacokinetic properties. Given that related phenylpiperazine derivatives synthesized from 2-chloro-5-nitropyridine (B43025) have shown anticancer activity, nih.gov it is plausible that this compound could serve as a precursor for novel therapeutic agents.

Materials Science: Nitroaromatic compounds are known for their interesting optical and electronic properties. The structure of this compound suggests potential applications in the development of novel organic materials. For example, it could be explored as a building block for nonlinear optical (NLO) materials or as a component in organic light-emitting diodes (OLEDs). Further research into its photophysical properties is warranted.

Chemosensors: The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes this compound a potential candidate for the development of chemosensors for electron-rich species. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.